N-(biphenyl-2-yl)-4-nitrobenzamide
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Overview
Description
N-(biphenyl-2-yl)-4-nitrobenzamide is an organic compound that features a biphenyl group and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(biphenyl-2-yl)-4-nitrobenzamide typically involves the coupling of biphenyl derivatives with nitrobenzamide precursors. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of 2-iodo-4-nitrobenzene with a biphenyl boronic acid in the presence of a palladium catalyst and a base such as potassium phosphate in a solvent like dioxane . This reaction is carried out under reflux conditions to achieve high yields.
Industrial Production Methods
Industrial production of biphenyl derivatives, including this compound, often employs scalable and efficient synthetic routes. The Ullmann reaction, which involves the coupling of aryl halides in the presence of copper catalysts, is one such method. This reaction is known for its robustness and ability to produce large quantities of biphenyl compounds .
Chemical Reactions Analysis
Types of Reactions
N-(biphenyl-2-yl)-4-nitrobenzamide undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl compounds, it can undergo electrophilic substitution reactions due to the presence of aromatic rings.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Palladium Catalyst: Used in cross-coupling reactions.
Potassium Phosphate: Acts as a base in the Suzuki–Miyaura reaction.
Hydrogen Gas: Employed in the reduction of the nitro group.
Copper Catalysts: Utilized in the Ullmann reaction for industrial synthesis.
Major Products Formed
Aminobenzamide: Formed by the reduction of the nitro group.
Functionalized Biphenyls: Produced through various substitution and oxidation reactions.
Scientific Research Applications
N-(biphenyl-2-yl)-4-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs with potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Materials Science: The compound is used in the synthesis of organic light-emitting diodes (OLEDs) and liquid crystals.
Biological Studies: It is employed in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-(biphenyl-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. In cancer research, it has been shown to inhibit the Cdk4-cyclin D1 complex, leading to cell cycle arrest at the G2/M phase . This inhibition disrupts microtubule polymerization, which is crucial for cell division .
Comparison with Similar Compounds
Similar Compounds
N-(biphenyl-2-yl) tryptoline: A potent inhibitor of cancer cell growth that also targets the Cdk4-cyclin D1 complex.
2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl: Another biphenyl derivative with similar synthetic routes and applications.
Uniqueness
N-(biphenyl-2-yl)-4-nitrobenzamide is unique due to its specific combination of a biphenyl group and a nitrobenzamide moiety, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and disrupt cellular processes makes it a valuable compound in medicinal chemistry and biological research .
Properties
IUPAC Name |
4-nitro-N-(2-phenylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c22-19(15-10-12-16(13-11-15)21(23)24)20-18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGCBTQLFDDBEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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